N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-4-2-13(3-5-14)12-17(21)19-15-6-8-16(9-7-15)20-10-1-11-24(20,22)23/h2-9H,1,10-12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVLJCLOKDOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
Core Isothiazolidine Dioxide Synthesis
The isothiazolidine dioxide moiety is typically constructed via cyclization reactions involving thioamide precursors. A common approach involves treating 3-chloropropane-1-sulfonamide with oxidizing agents such as hydrogen peroxide under acidic conditions to form the 1,1-dioxidoisothiazolidine ring. Alternative methods employ sulfur dioxide insertion into aziridine derivatives, though this requires stringent temperature control (-10°C to 0°C) to prevent side reactions.
Table 1: Comparative Isothiazolidine Ring Formation Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Thioamide cyclization | H2O2, HCl | 25 | 68 | |
| Aziridine sulfonation | SO2, DCM | -10 | 52 |
Fluorophenyl Group Introduction
The 4-fluorophenyl component is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. NAS reactions employ fluorobenzene derivatives reacting with electron-deficient aryl halides, often requiring Cu(I) catalysts at 80–120°C. Recent advances utilize Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and brominated intermediates, achieving yields up to 85% with Pd(PPh3)4 catalysts.
Acetamide Linkage Formation
Acetamide bridges are constructed through acylation reactions. A two-step protocol is prevalent:
Reaction Optimization
Catalytic Systems
Purification and Characterization
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems reduce reaction times from days to hours by enhancing heat/mass transfer. A patented continuous process achieves 92% yield by maintaining precise stoichiometric ratios of sulfonamide and chloroacetyl intermediates.
Green Chemistry Considerations
Solvent recovery systems (e.g., thin-film evaporators) reduce DCM waste by 70%. Catalytic hydrogenation replaces stoichiometric reducing agents, lowering heavy metal contamination.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions including:
Oxidation: The compound may undergo further oxidation reactions, particularly at the isothiazolidinyl ring.
Reduction: Reduction reactions may target the dioxido groups or the acetamide linkage.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an isothiazolidin moiety, suggests promising biological activities that warrant detailed exploration. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C19H18N4O3S2
- Molecular Weight : Approximately 382.5 g/mol
- Functional Groups : Contains an isothiazolidin ring and an acetamide group.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit the following biological activities:
- Neuropharmacological Effects : Initial research suggests it may act as an inhibitor of specific ion transporters involved in neuronal signaling, potentially aiding in the treatment of neurological disorders.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects; thus, this compound may also possess such properties.
- Anti-inflammatory Activity : The presence of the isothiazolidin structure may contribute to anti-inflammatory effects, although specific studies are needed to confirm this activity.
The proposed mechanism of action for this compound involves its interaction with various biological targets:
- Ion Channels and Transporters : It is hypothesized to bind to ion channels, affecting neuronal signaling pathways.
- Protein Interactions : The compound may interact with proteins involved in inflammation and microbial resistance, although detailed studies are required to elucidate these interactions.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuropharmacological | Inhibits ion transporters | |
| Antimicrobial | Potential antimicrobial effects | |
| Anti-inflammatory | Possible inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous acetamide derivatives are critical for understanding its unique properties. Below is a detailed comparison based on heterocyclic cores, substituents, and inferred pharmacological implications.
Structural and Functional Group Variations
Table 1: Structural Comparison with Analogous Compounds
Key Comparisons
Thiazolidinone (): The ketone group in the thiazolidinone ring may facilitate hydrogen bonding with target proteins, but its metabolic susceptibility could be higher than sulfone-containing analogs . Piperazine (): The piperazine linker introduces conformational flexibility, which may improve blood-brain barrier penetration for CNS-targeted applications .
Substituent Effects
- The 4-fluorophenyl group is a consistent feature across all compounds, likely optimizing lipophilicity and π-π stacking interactions with aromatic residues in target proteins.
- The cinnamylidene group in ’s compound introduces a conjugated system, which could enhance UV absorption or redox activity .
- Trifluoromethyl groups () increase electronegativity and may improve binding to hydrophobic pockets in enzymes or receptors .
Synthetic Utility The chloroacetamide in serves as a versatile intermediate for synthesizing derivatives like quinolinyloxy acetamides or piperazinediones . In contrast, the main compound’s isothiazolidin dioxide core requires specialized oxidation steps, limiting its synthetic accessibility.
Pharmacological Implications (Inferred)
- Antibacterial Activity : Thiadiazole-containing analogs () are associated with biofilm inhibition, suggesting the main compound’s sulfone group might similarly disrupt bacterial membrane integrity .
- Enzyme Inhibition: Thiazolidinone derivatives () are known for kinase inhibition, while the main compound’s sulfone moiety could target cysteine proteases or sulfotransferases .
- Metabolic Stability: The sulfone group in the main compound may reduce cytochrome P450-mediated metabolism compared to thiazolidinone or piperazine derivatives .
Q & A
Q. What are the established synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of the fluorophenyl derivative via nucleophilic aromatic substitution or Suzuki coupling.
- Step 2 : Formation of the 1,1-dioxidoisothiazolidin ring through cyclization of a thioamide intermediate under oxidative conditions (e.g., H₂O₂/CH₃COOH).
- Step 3 : Acylation of the intermediate using 2-(4-fluorophenyl)acetyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt). Optimization strategies include:
- Solvent selection (DMF or DCM improves solubility ).
- Temperature control (0–5°C for acylation to minimize side reactions ).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2 ppm). ¹³C NMR confirms the dioxidoisothiazolidin carbonyl (δ 170 ppm) .
- IR Spectroscopy : Key peaks include amide C=O (1650 cm⁻¹) and sulfone S=O (1150–1300 cm⁻¹) .
- HPLC : Reverse-phase C18 column (ACN/H₂O mobile phase) with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the dioxidoisothiazolidin moiety to biological activity?
- Analog Synthesis : Modify the dioxidoisothiazolidin ring (e.g., substituents at C3/C4) or replace it with isosteres (e.g., sulfonamides).
- In vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, related compounds in showed IC₅₀ values <1 µM against cancer cell lines.
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses with ATP-binding pockets. The sulfone group in enhanced hydrogen bonding with Arg42 in kinase targets .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across different experimental models?
- Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and serum-free media to reduce variability .
- Orthogonal Validation : Confirm apoptosis via Annexin V-FITC/PI staining (flow cytometry) and caspase-3 activation (Western blot) .
- Meta-Analysis : Pool data from (anticancer) and (antimicrobial) to identify context-dependent activity. For example, fluorophenyl substituents may enhance membrane permeability in Gram-negative bacteria .
Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?
- Crystal Structure Analysis : X-ray data (e.g., monoclinic Cc space group, β=91.5°, V=2143.8 ų from ) reveals planar amide geometry and sulfone orientation.
- Solubility Optimization : Introduce polar groups (e.g., -OH) at the phenyl ring para-position without disrupting π-π stacking observed in .
- Permeability : Modify logP using calculated ClogP values (e.g., reduce from 3.2 to 2.5 via -OCH₃ substitution) while maintaining hydrogen bonds critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
